2-cyano-N-cyclopropylbenzenesulfonamide 2-cyano-N-cyclopropylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16430117
InChI: InChI=1S/C10H10N2O2S/c11-7-8-3-1-2-4-10(8)15(13,14)12-9-5-6-9/h1-4,9,12H,5-6H2
SMILES:
Molecular Formula: C10H10N2O2S
Molecular Weight: 222.27 g/mol

2-cyano-N-cyclopropylbenzenesulfonamide

CAS No.:

Cat. No.: VC16430117

Molecular Formula: C10H10N2O2S

Molecular Weight: 222.27 g/mol

* For research use only. Not for human or veterinary use.

2-cyano-N-cyclopropylbenzenesulfonamide -

Specification

Molecular Formula C10H10N2O2S
Molecular Weight 222.27 g/mol
IUPAC Name 2-cyano-N-cyclopropylbenzenesulfonamide
Standard InChI InChI=1S/C10H10N2O2S/c11-7-8-3-1-2-4-10(8)15(13,14)12-9-5-6-9/h1-4,9,12H,5-6H2
Standard InChI Key QZQGGTVCIZIRPL-UHFFFAOYSA-N
Canonical SMILES C1CC1NS(=O)(=O)C2=CC=CC=C2C#N

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

The molecular structure of 2-cyano-N-cyclopropylbenzenesulfonamide (C₁₀H₁₀N₂O₂S) consists of a benzene ring with three key substituents:

  • A sulfonamide group (-SO₂NH-) at position 1.

  • A cyano group (-CN) at position 2.

  • A cyclopropyl group bonded to the sulfonamide nitrogen.

The cyclopropane ring introduces steric strain, while the cyano group enhances electrophilicity, influencing reactivity and binding interactions .

Physicochemical Properties

Key properties derived from experimental and computational data include:

PropertyValueSource
Molecular Weight222.27 g/mol
XLogP3 (Lipophilicity)1.2
Topological Polar SA78.3 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

The moderate lipophilicity (XLogP3 = 1.2) suggests balanced solubility in both aqueous and organic media, making it suitable for biological assays .

Synthesis and Optimization

Key Synthetic Routes

The compound is typically synthesized via sulfonylation followed by N-alkylation:

  • Sulfonylation: Reaction of 2-cyanobenzenesulfonyl chloride with cyclopropylamine in the presence of a base (e.g., K₂CO₃) yields the sulfonamide intermediate .

  • Purification: Column chromatography (ethyl acetate/hexane) isolates the product in >70% purity .

Alternative methods leverage iodine(III)-mediated imination, as demonstrated in related sulfilimine syntheses. For instance, Phi(OAc)₂ (phenyliodine diacetate) and cyanamide in DMF facilitate N-cyano bond formation under mild conditions .

Reaction Optimization

Critical parameters influencing yield:

  • Solvent: DMF enhances reaction efficiency compared to CH₃CN or CH₂Cl₂ (57% vs. 27% yield) .

  • Stoichiometry: Excess cyanamide (3 equiv) improves conversion to 80% yield .

Biological Activity and Applications

Carbonic Anhydrase Inhibition

Sulfonamides are well-known inhibitors of carbonic anhydrases (CAs). While direct data on 2-cyano-N-cyclopropylbenzenesulfonamide is limited, structurally analogous compounds (e.g., triazole benzene sulfonamides) exhibit nanomolar affinity for CA IX and XII isoforms, which are overexpressed in tumors . The cyano group may enhance binding via polar interactions with zinc in the CA active site .

Agricultural Applications

Patent data reveals that benzene-sulfonamide derivatives exhibit herbicidal activity. For example, EP0035893A2 discloses sulfonamides with substituents similar to 2-cyano-N-cyclopropylbenzenesulfonamide as potent inhibitors of plant acetolactate synthase (ALS) .

Future Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the cyclopropane and cyano groups could optimize target selectivity.

  • Therapeutic Potential: Evaluation against cancer-associated CA isoforms (IX/XII) and kinases (e.g., JAK) is warranted .

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